1-苯氧基酞嗪

描述

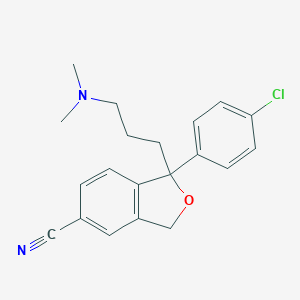

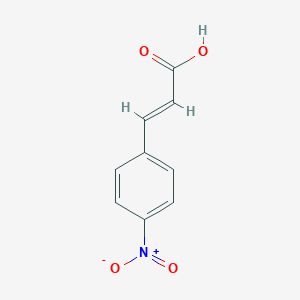

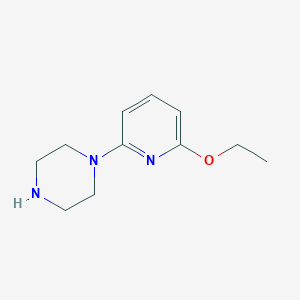

1-Phenoxyphthalazine is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 g/mol . The IUPAC name for this compound is 1-phenoxyphthalazine .

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes 1-Phenoxyphthalazine, has been a subject of interest in medicinal chemistry . The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to access differently substituted and functionalized derivatives .Molecular Structure Analysis

The molecular structure of 1-Phenoxyphthalazine consists of a phthalazine ring attached to a phenyl group via an oxygen atom . The InChI string representation of the molecule isInChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H . Physical And Chemical Properties Analysis

1-Phenoxyphthalazine has a density of 1.2±0.1 g/cm³ . Its boiling point is 435.6±18.0 °C at 760 mmHg . The compound has a molar refractivity of 66.7±0.3 cm³ . It has 3 hydrogen bond acceptors and 2 freely rotating bonds . The compound has a polar surface area of 35 Ų and a polarizability of 26.5±0.5 10^-24 cm³ .科学研究应用

Photodynamic Therapy (PDT) in Cancer Treatment

Summary of the Application

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .

Methods of Application

PDT uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death .

Results or Outcomes

Compared to conventional therapeutic modalities, PDT presents greater selectivity against tumor cells, due to the use of photosensitizers that are preferably localized in tumor lesions, and the precise light irradiation of these lesions .

Polyphenol Applications on Human Health

Summary of the Application

Polyphenols have been used in treatment for some health disorders due to their diverse health-promoting properties .

Methods of Application

These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .

Results or Outcomes

The health-promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .

Imidazo[1,2-a]pyrazines in Drug Development

Summary of the Application

Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development .

Methods of Application

This application is mainly based on the pattern and position of the substitution . The progress made in synthetic methods and its reactivity and multifarious biological activity are compiled .

Results or Outcomes

The review article illustrates its reactivity and multifarious biological activity .

Agronomic Biofortification with Se, Zn, and Fe

Summary of the Application

Agronomic biofortification of crops is a very promising way to improve the concentration of micronutrients in edible parts of crops without compromising yield . It is recognized as the cheapest strategy to alleviate hidden hunger worldwide .

Methods of Application

The review is focused on the factors influencing the effectiveness of biofortified crops (a type of application, form, and a dose of applied microelement, biofertilizers, and nanofertilizers) .

Results or Outcomes

The accumulation of zinc, selenium, and iron in edible parts of crops, their effects on metabolism, morphological and yield parameters, and an impact on plants’ defense mechanisms against abiotic stress like salt, high/low temperature, heavy metal, and drought was discussed .

1,2,3-Triazoles in Drug Discovery

Summary of the Application

1,2,3-Triazoles are privileged structure motifs that have received a great deal of attention in academics and industry . They are not found in nature, but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Methods of Application

The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The review is mainly based on the pattern and position of the substitution .

Results or Outcomes

Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Drug Repurposing

Summary of the Application

Finding new therapeutic uses for existing medicines could lead to safe, affordable and timely treatment options for patients with high medical needs .

Methods of Application

The pharmacokinetic, pharmacodynamic and toxicity profiles of approved medicines are well-known, so the new use can more easily be translated into phase II and III clinical trials .

Results or Outcomes

A major benefit of this strategy is that the new use can more easily be translated into phase II and III clinical trials .

未来方向

While specific future directions for 1-Phenoxyphthalazine are not mentioned in the literature, research into phthalazine derivatives continues to be a promising field in medicinal chemistry . Strategies for developing drugs targeting PD-1 pathways suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .

属性

IUPAC Name |

1-phenoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSXUZQMJVDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143373 | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenoxyphthalazine | |

CAS RN |

100537-30-2 | |

| Record name | 1-Phenoxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenoxyphthalazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)